molecular formula C21H19ClN2O3 B2549768 1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-26-5

1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2549768
CAS No.: 852365-26-5
M. Wt: 382.84
InChI Key: UHZBRYNVNHCRAZ-UHFFFAOYSA-N
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Description

The compound 1-((3-chlorobenzyl)oxy)-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide features a dihydropyridine core substituted with a 3-chlorobenzyloxy group at position 1 and a 2,3-dimethylphenyl carboxamide at position 3. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related pyridinecarboxamides . The molecule adopts a near-planar conformation due to π-conjugation across the amide bridge and aromatic rings, favoring the keto-amine tautomer over the hydroxy-pyridine form . This tautomerism stabilizes intermolecular hydrogen bonding, as observed in centrosymmetric dimer formations in crystal structures .

Properties

IUPAC Name

1-[(3-chlorophenyl)methoxy]-N-(2,3-dimethylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-14-6-3-10-19(15(14)2)23-20(25)18-9-5-11-24(21(18)26)27-13-16-7-4-8-17(22)12-16/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZBRYNVNHCRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Amide Group

Compound Name Amide Substituent Key Features Reference
Target Compound 2,3-Dimethylphenyl Enhanced steric bulk; electron-donating methyl groups may improve metabolic stability.
N-(2-(Methylthio)phenyl) Analog 2-(Methylthio)phenyl Increased lipophilicity due to the thioether group; potential for oxidative metabolism.
N-(3-Bromo-2-methylphenyl) Analog 3-Bromo-2-methylphenyl Bromine’s larger atomic radius may alter binding affinity compared to chlorine.

Research Findings :

  • Bromine substitution in the analog () increases molecular weight and polarizability, which could enhance halogen bonding in biological targets but may reduce solubility .

Benzyloxy Group Modifications

Compound Name Benzyloxy Substituent Key Features Reference
Target Compound 3-Chlorobenzyl Chlorine’s electronegativity enhances dipole interactions; meta-substitution avoids steric clashes.
DM-11 2,4-Dichlorobenzyl Dichloro substitution increases hydrophobicity and may improve membrane permeability.

Research Findings :

  • The 3-chlorobenzyl group in the target compound balances electronic effects without excessive hydrophobicity, whereas dichloro-substituted analogs like DM-11 () are more lipophilic, favoring agrochemical applications .

Core Structure Variations

Compound Name Core Structure Key Features Reference
Target Compound Dihydropyridine carboxamide Planar conformation enables π-stacking; amide group facilitates hydrogen bonding.
Pesticide Acetamides Acetamide Flexible backbone; less conjugation reduces rigidity compared to dihydropyridines.

Research Findings :

  • The dihydropyridine core in the target compound enables extended conjugation, improving binding to flat biological targets (e.g., enzyme active sites) compared to flexible acetamide-based pesticides () .

Functional Group Additions

Compound Name Additional Functional Group Key Features Reference
Target Compound None Balanced physicochemical properties.
Thiourea Derivative Prop-2-en-1-yl carbamothioyl Thiourea moiety introduces hydrogen-bonding capacity; potential for metal coordination.

Research Findings :

  • The thiourea group in ’s compound enhances hydrogen-bond donor capacity, which could improve target affinity but may increase metabolic susceptibility .

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